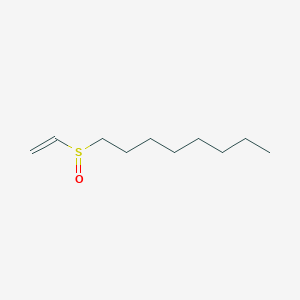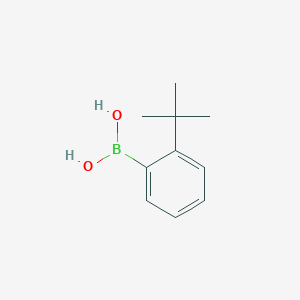![molecular formula C7H7ClN4 B3058557 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 90065-71-7](/img/structure/B3058557.png)
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
描述
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound with significant applications in pharmaceutical research. It is known for its unique structure, which makes it a valuable intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps. One common method starts with dimethyl malonate, which undergoes a series of reactions including alkylation, cyclization, and chlorination to yield the target compound . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium hydride and phosphorus trichloride .
Industrial Production Methods
In industrial settings, the synthesis is scaled up using similar reaction pathways but optimized for higher yields and purity. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with nucleophiles such as amines or thiols.
Suzuki Coupling: This reaction forms carbon-carbon bonds by coupling the compound with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and bases like sodium hydride.
Suzuki Coupling: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, nucleophilic substitution with an amine yields an aminated derivative, while Suzuki coupling produces biaryl compounds .
科学研究应用
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is widely used in scientific research due to its versatility:
作用机制
The mechanism of action of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its role as a kinase inhibitor. It targets specific kinases involved in cell signaling pathways, thereby modulating cellular processes such as proliferation, differentiation, and apoptosis . The compound binds to the ATP-binding site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream targets .
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl group at the 7-position, making it less sterically hindered.
7-Deazahypoxanthine: Contains a similar pyrrolo[2,3-d]pyrimidine core but with different substituents, leading to varied biological activities.
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.
Uniqueness
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound in drug discovery and development .
属性
IUPAC Name |
4-chloro-7-methylpyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-12-3-2-4-5(8)10-7(9)11-6(4)12/h2-3H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPKRKAJMQFTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(N=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444311 | |
| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90065-71-7 | |
| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




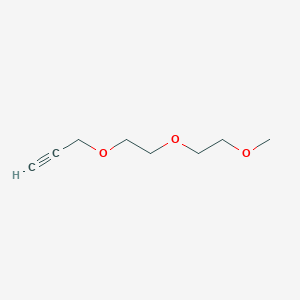
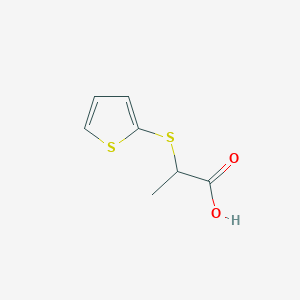
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B3058483.png)
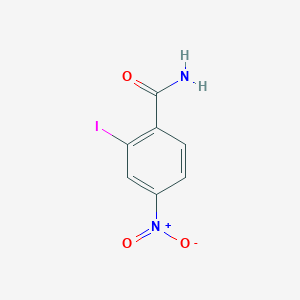
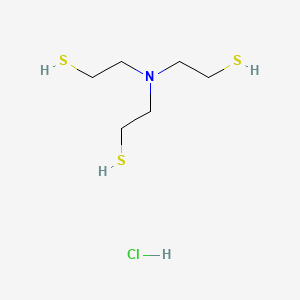
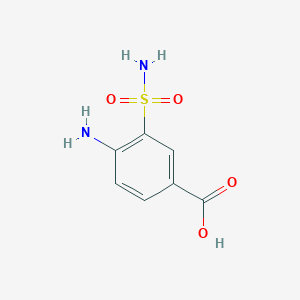
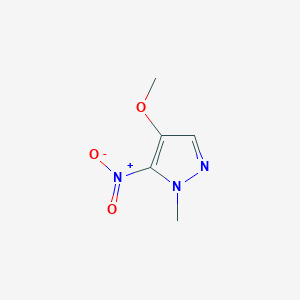
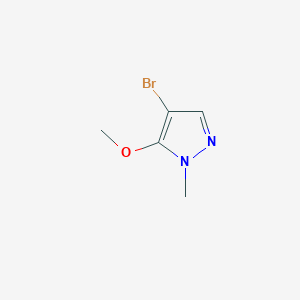
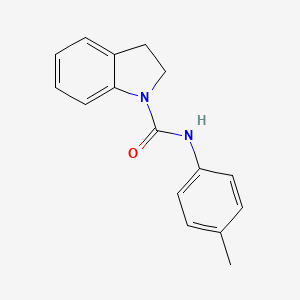
![1-Azaspiro[4.5]decan-4-one](/img/structure/B3058492.png)
